“1-(1-Adamantyl)imidazolidine-2,4,5-trione”, also known as Adamatril or AdT, is a potential drug molecule. It has a molecular weight of 248.28 . The IUPAC name for this compound is 1-(1-adamantyl)-2,4,5-imidazolidinetrione .
The synthesis of 1-(1-Adamantyl)imidazolidine-2,4,5-trione involves the cyclization of 1,3-bis [adamantan-1 (2)-ylureas] and 1,1’- (alkyl-1,n-diyl)bis [3- (adamantan-1-yl)ureas] with oxalyl chloride under mild conditions with high yields .
The InChI code for this compound is 1S/C13H16N2O3/c16-10-11(17)15(12(18)14-10)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,14,16,18) .
The compound is a powder at room temperature . It has a molecular weight of 248.28 .
1-(1-Adamantyl)imidazolidine-2,4,5-trione is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential as an inhibitor of soluble epoxide hydrolase. This enzyme plays a significant role in the metabolism of fatty acids and has implications in various physiological processes, including inflammation and pain modulation. The compound belongs to a class of molecules that incorporate imidazolidine and adamantane structures, which are known for their biological activity.
The synthesis and characterization of 1-(1-Adamantyl)imidazolidine-2,4,5-trione have been documented in several scientific studies. Notably, researchers have explored its efficacy as a soluble epoxide hydrolase inhibitor, revealing its potential therapeutic applications in treating conditions related to inflammation and cardiovascular diseases .
This compound can be classified under the following categories:
The synthesis of 1-(1-Adamantyl)imidazolidine-2,4,5-trione typically involves several key steps:
The synthetic route generally follows these steps:
The yield and purity of the final product can be optimized through recrystallization and chromatographic techniques .
The molecular structure of 1-(1-Adamantyl)imidazolidine-2,4,5-trione features:
The molecular formula for 1-(1-Adamantyl)imidazolidine-2,4,5-trione is CHNO, with a molar mass of approximately 247.27 g/mol. The compound exhibits specific melting points and solubility characteristics that are indicative of its crystalline nature .
1-(1-Adamantyl)imidazolidine-2,4,5-trione undergoes several chemical reactions:
These reactions are typically facilitated by varying conditions such as pH, temperature, and solvent choice. For example, hydrolysis is often performed using dilute acids or bases to control the reaction rate and product formation.
The mechanism of action for 1-(1-Adamantyl)imidazolidine-2,4,5-trione primarily involves its interaction with soluble epoxide hydrolase. This compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolism of epoxyeicosatrienoic acids. This inhibition leads to increased levels of these fatty acids, which have vasodilatory effects and can modulate inflammatory responses .
Studies have shown that this compound exhibits IC50 values in the nanomolar range against soluble epoxide hydrolase, indicating high potency as an inhibitor. Molecular docking studies suggest that specific amino acid interactions within the enzyme's active site contribute to this inhibitory effect .
1-(1-Adamantyl)imidazolidine-2,4,5-trione is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations. Its reactivity profile indicates it can undergo hydrolysis and oxidation without significant decomposition .
This compound has potential applications in:
Research continues to explore additional therapeutic avenues where this compound could be beneficial due to its unique structural properties and biological activity .
The imidazolidine-2,4,5-trione (parabanic acid) core is synthesized primarily through oxalyl chloride-mediated cyclization of preformed ureas. This method involves reacting 1-(1-adamantyl)urea derivatives with oxalyl chloride (COCl₂) in anhydrous conditions, forming the cyclic trione scaffold via intramolecular cyclocondensation. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the carbonyl oxygen of the urea attacks oxalyl chloride, followed by chloride elimination and ring closure [2] [4].
Key experimental parameters include:
Alternative routes include dibutyltin oxide (DBTO)-catalyzed cyclization using diethyl oxalate, though this method shows lower efficiency for adamantyl-containing substrates compared to oxalyl chloride [4]. The rigidity of the adamantane moiety imposes steric constraints, favoring high-energy conditions for ring closure.
Table 1: Cyclization Methods for Imidazolidine-2,4,5-trione Formation
Method | Conditions | Reaction Time | Yield (%) | Reference |
---|---|---|---|---|
Oxalyl Chloride/THF | Reflux, anhydrous | 2 hours | 55–65 | [2] |
Oxalyl Chloride/DCM | RT, triethylamine | 1 hour | 62–72 | [4] |
Diethyl Oxalate/DBTO | 80°C, toluene | 12 hours | 40–50 | [4] |
Replacing the urea (–NH–C(=O)–NH–) group with imidazolidine-2,4,5-trione serves as a strategic bioisosteric modification to enhance physicochemical properties while retaining biological activity. This substitution introduces two additional carbonyl groups, converting hydrogen bond donors (HBDs) into hydrogen bond acceptors (HBAs), thereby disrupting intermolecular hydrogen bonding networks responsible for poor solubility [2] [4].
Critical findings include:
Table 2: Urea vs. Trione Physicochemical and Biological Properties
Compound | Solubility (μM)* | mp (°C) | sEH IC₅₀ (nM) | Potency Loss (Fold) |
---|---|---|---|---|
Urea 1b* | 100 ± 5 | 244–273 | 1 ± 0.1 | Reference |
Trione 1b | 210 ± 10 | 295–296 | 7,700 | 7,700 |
Urea 1c* | 500 ± 25 | 241–243 | 0.4 | Reference |
Trione 1c | 250 ± 10 | 205–207 | 0.4 | 1 |
*Measured in 0.1M sodium phosphate buffer (pH 7.4) with 1% DMSO [2].
The 1-adamantyl vs. 2-adamantyl positional isomerism critically influences molecular conformation and biological activity. 1-adamantyl substitution (attached via a tertiary carbon) provides superior steric stabilization compared to 2-adamantyl (secondary carbon attachment) due to symmetrical cage geometry, minimizing ring strain during cyclization [4].
Key structural insights:
Table 3: Influence of Adamantyl Position on TDP1 Inhibition
Compound | Adamantyl Position | Core Structure | TDP1 IC₅₀ (μM) |
---|---|---|---|
6a | 2-position | Urea | 1.70 |
8a | 1-position | Trione | 0.52 |
7a | 2-position | Urea | 0.57 |
9a | 1-position | Trione | 0.78 |
Solvent polarity and catalyst selection profoundly impact cyclization efficiency and product purity. Anhydrous aprotic solvents minimize hydrolysis of oxalyl chloride, while tertiary amines catalyze carbonyl activation [2] [4].
Optimized conditions:
Table 4: Solvent and Catalyst Optimization for Cyclization
Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
THF | None | 66 (Reflux) | 2.0 | 65 |
DCM | Triethylamine | 25 | 1.0 | 72 |
Toluene | Triethylamine | 110 | 4.0 | 48 |
DCM | Pyridine | 25 | 6.0 | 55 |
Energy Efficiency: Room-temperature protocols in DCM reduce energy input by 80% compared to reflux methods, aligning with green chemistry principles [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3